molecular formula C17H19NO2 B4024291 N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide

N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide

Cat. No. B4024291
M. Wt: 269.34 g/mol
InChI Key: VCSXWNGBEGECQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide" likely shares characteristics with other phenylacetamide derivatives, which are of interest due to their pharmacological properties and applications in material science. The research on similar compounds involves the exploration of their synthesis, molecular structure, and chemical properties to understand their potential applications and interactions.

Synthesis Analysis

Research on compounds like N-(4-hydroxyphenyl)acetamide showcases novel synthetic routes, highlighting methodologies such as reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, offering a one-pot synthesis approach for related phenylacetamides with improved selectivity and yield (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

Studies involving crystallography and spectroscopy, such as those on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insight into the molecular structures of related compounds. Such research emphasizes the importance of molecular conformation and stereochemistry in determining the compound's chemical behavior and interactions (Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving phenylacetamide derivatives often include transformations crucial for synthesizing pharmacologically active compounds. For instance, the reduction of nitrophenylacetamide to amino phenylacetamide is a key step in the synthesis of anticancer drugs, as demonstrated by Robin et al. in their synthesis of N-(4-amino-2-methoxyphenyl)acetamide (Robin, Galy, Kenz, & Pierrot, 2002).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, play a significant role in the application and functionality of phenylacetamide derivatives. Studies on related compounds provide insights into how molecular modifications can influence these properties, potentially affecting bioavailability and stability.

Chemical Properties Analysis

The chemical properties of phenylacetamide derivatives, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for their application in medicinal chemistry and material science. Research on compounds like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide highlights the gastroprokinetic activity, demonstrating the diverse functionalities that can be achieved through chemical modifications (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

properties

IUPAC Name

N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13-9-11-15(12-10-13)18-17(19)16(20-2)14-7-5-4-6-8-14/h4-12,16H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSXWNGBEGECQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-2-methoxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.